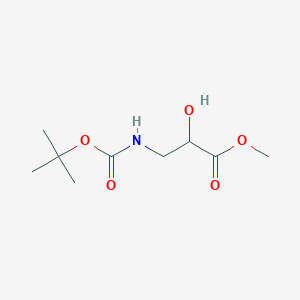
Methyl N-Boc-3-amino-2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of methyl N-Boc-3-amino-2-hydroxypropanoate and related derivatives often involves multistep synthetic routes. One method describes the asymmetric synthesis of methyl N-Boc-2-deoxy-2-amino-l-erythroside and its derivatives from sorbic acid through diastereoselective aminohydroxylation, ester reduction, and ozonolysis. Another approach involves the efficient stereoselective synthesis of methyl 2-amino-3- (Boc-amino)-3-phenylpropanoate via acetamide-based Sharpless aminohydroxylation.Molecular Structure Analysis
The molecular structure of methyl N-Boc-3-amino-2-hydroxypropanoate derivatives has been characterized in several studies. For instance, the crystal structure of a closely related compound, N- (tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, reveals the conformation of α-aminoisobutyric acid residues, highlighting helical and mixed helical conformations.Chemical Reactions Analysis
Methyl N-Boc-3-amino-2-hydroxypropanoate participates in various chemical reactions, leveraging its amino and hydroxy functionalities. These include transformations into different amino acid derivatives and the formation of complex molecular structures. The synthesis of four enantiomers of (1-amino-3-hydroxypropane-1,3-diyl)diphosphonic acid, analogues of 4-hydroxyglutamic acids, showcases the compound’s versatility in producing phosphonate analogues through Abramov reactions and hydrolysis.Physical And Chemical Properties Analysis
The physical properties of methyl N-Boc-3-amino-2-hydroxypropanoate derivatives, such as solubility, melting point, and crystalline structure, can significantly influence their application in synthesis and pharmaceutical formulation. Research on related compounds, like the growth and structural analysis of amino acid-doped methyl-para-hydroxy benzoate crystals, offers insights into how doping with amino acids can enhance nonlinear optical (NLO) properties and material hardness.Applications De Recherche Scientifique
Peptide Synthesis
Methyl N-Boc-3-amino-2-hydroxypropanoate: is extensively used in peptide synthesis. The Boc group serves as a protective group for amines, particularly in the synthesis of peptides. It is stable under neutral and basic conditions but can be removed under mildly acidic conditions . This dual protection is crucial for synthesizing multifunctional peptides without unwanted side reactions.
Asymmetric Syntheses of Amino Acid Derivatives
This compound plays a pivotal role in the asymmetric synthesis of amino acid derivatives. It provides a pathway to various enantiomerically enriched amino acid derivatives, which are essential for creating biologically active molecules that can be used in pharmaceuticals.
Chemoselective Protection
The Boc group in Methyl N-Boc-3-amino-2-hydroxypropanoate allows for chemoselective protection of amines. This is particularly useful when dealing with complex molecules that contain multiple functional groups, as it prevents unwanted reactions and simplifies purification processes .
Solid Phase Peptide Synthesis (SPPS)
In SPPS, the Boc group is used for the temporary protection of the α-amino group. This is crucial for the stepwise construction of peptides on a solid support, allowing for the sequential addition of amino acids without interference from other reactive sites .
Drug Development
The compound’s ability to form protected amino acid derivatives makes it valuable in drug development. Protected amino acids are building blocks for many drugs, and their stability and resistance to racemization during synthesis make them ideal for creating diverse pharmaceutical compounds .
Green Chemistry Applications
Methyl N-Boc-3-amino-2-hydroxypropanoate: is also significant in green chemistry due to its role in developing environmentally friendly synthetic methods. For instance, it can be used for N-Boc protection of amines under ultrasound irradiation, which is a more sustainable and less toxic approach compared to traditional methods .
Amide Bond Formation
The compound is used in the one-pot synthesis of amides from protected amines. This method is highly effective for the synthesis of amides, which are fundamental structures in many natural products and biologically active compounds .
Bioconjugation Techniques
Finally, Methyl N-Boc-3-amino-2-hydroxypropanoate can be employed in bioconjugation techniques where the Boc-protected amine can be selectively deprotected and linked to biomolecules or surfaces, enabling the creation of targeted drug delivery systems and diagnostic tools .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-5-6(11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTVOWNRRLNDEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-Boc-3-amino-2-hydroxypropanoate | |
CAS RN |
113525-87-4 |
Source


|
| Record name | methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



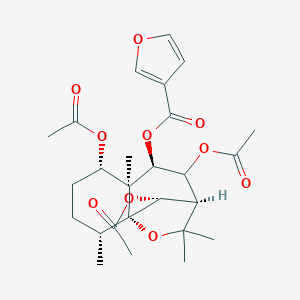

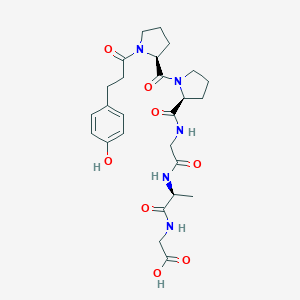
![2H-pyrano[3,2-c]pyridin-2-one](/img/structure/B40033.png)

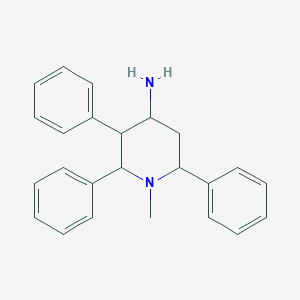
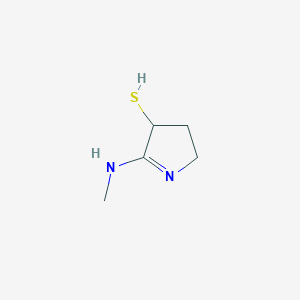
![Thieno[3,2-b]pyridin-6-ylmethanol](/img/structure/B40043.png)

![3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B40045.png)

![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B40048.png)